molecular formula C23H21N3S2 B12719697 (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- CAS No. 135718-62-6

(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)-

Cat. No.: B12719697
CAS No.: 135718-62-6
M. Wt: 403.6 g/mol
InChI Key: WJMYWXOIERAXET-BUVRLJJBSA-N
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Description

(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- typically involves multi-step organic reactions. The starting materials usually include benzothiophene derivatives and pyrimidine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules with specific properties.

Biology

In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism by which (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-((phenylmethylene)amino)- exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzothiophene derivatives
  • Pyrimidine derivatives
  • Thione-containing compounds

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may confer specific biological activities or chemical reactivity. This uniqueness can make it a valuable target for further research and development.

Properties

CAS No.

135718-62-6

Molecular Formula

C23H21N3S2

Molecular Weight

403.6 g/mol

IUPAC Name

3-[(E)-benzylideneamino]-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione

InChI

InChI=1S/C23H21N3S2/c27-23-25-22-20(18-13-7-8-14-19(18)28-22)21(17-11-5-2-6-12-17)26(23)24-15-16-9-3-1-4-10-16/h1-6,9-12,15,21H,7-8,13-14H2,(H,25,27)/b24-15+

InChI Key

WJMYWXOIERAXET-BUVRLJJBSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)/N=C/C5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)N=CC5=CC=CC=C5

Origin of Product

United States

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